

stability constant of tetraamminecopper(II) complex in aqueous solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: $[Cu(NH_3)_4(OH_2)](2+)$

Cat. No.: B1238902

[Get Quote](#)

An In-Depth Technical Guide to the Stability Constant of the Tetraamminecopper(II) Complex in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability constant of the tetraamminecopper(II) complex, $[Cu(NH_3)_4]^{2+}$, in aqueous solution. It covers the fundamental principles of stepwise and overall stability constants, detailed experimental protocols for their determination, and a summary of relevant thermodynamic data.

Introduction

The tetraamminecopper(II) complex is a classic example of a coordination compound, formed by the reaction of a copper(II) ion (Cu^{2+}) with four ammonia (NH_3) ligands in an aqueous environment. The stability of this complex is a critical parameter in various fields, including analytical chemistry, drug development, and environmental science. The formation constant, or stability constant (K_f), quantifies the equilibrium of the complex formation and is a measure of the strength of the metal-ligand interactions. A high stability constant indicates that the complex is thermodynamically stable and its formation is favored.[1]

The formation of the tetraamminecopper(II) ion from the hydrated copper(II) ion, $[Cu(H_2O)_6]^{2+}$, is a stepwise process where ammonia molecules progressively replace the coordinated water molecules.[2] Each step has its own equilibrium constant (K_1 , K_2 , K_3 , K_4), and the overall stability constant (β_4) is the product of these stepwise constants.

Quantitative Data on Stability Constants

The stability of the tetraamminecopper(II) complex has been determined by various experimental methods under different conditions. The following table summarizes selected literature values for the stepwise and overall stability constants.

log K ₁	log K ₂	log K ₃	log K ₄	log β ₄ (Overall)	Temper ature (°C)	Ionic Strengt h (M)	Method
4.15	3.50	2.89	2.13	12.67	30	2.0 (NH ₄ NO ₃)	Potential metry (Bjerrum)
4.31	3.67	3.02	2.27	13.27	25	1.0 (NH ₄ NO ₃)	Potential metry
4.0	3.4	2.7	2.0	12.1	25	0.5 (KNO ₃)	Spectrophotometry
4.25	3.61	2.98	2.24	13.08	25	0.1 (KNO ₃)	Potential metry
3.99	3.34	2.70	1.98	12.01	25	2.0 (NaClO ₄)	Polarography

Experimental Protocols

The determination of stability constants is a meticulous process requiring precise measurements. The two most common methods are potentiometric titration and spectrophotometry.

Potentiometric Titration (Bjerrum's Method)

This method, developed by Jannik Bjerrum, is a cornerstone for determining the formation constants of metal-ammine complexes.^{[1][2]} It involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a strong acid or base.

Materials and Reagents:

- Standard solution of copper(II) nitrate or sulfate (e.g., 0.01 M)
- Standard solution of ammonia (e.g., 0.1 M)
- Standard solution of nitric acid or perchloric acid (e.g., 0.1 M)
- A background electrolyte to maintain constant ionic strength (e.g., 2 M NH_4NO_3)
- Calibrated pH meter with a glass electrode
- Thermostated reaction vessel
- Burette and pipettes

Procedure:

- **Solution Preparation:** Prepare a solution containing a known concentration of copper(II) ions and the background electrolyte in the thermostated reaction vessel.
- **Acidification:** Add a known amount of standard acid to the solution to protonate the ammonia, ensuring that initially, the concentration of free ammonia is negligible.
- **Titration:** Titrate the solution with a standard solution of ammonia. After each addition of the titrant, allow the system to reach equilibrium and record the pH.
- **Data Analysis:**
 - Calculate the average number of ligands bound to the metal ion (\bar{n}) at each titration point using the following equation: $\bar{n} = (C_L - [L]) / C_M$ where C_L is the total concentration of the ligand (ammonia), $[L]$ is the concentration of the free ligand, and C_M is the total concentration of the metal ion.
 - The concentration of the free ligand, $[L]$, can be calculated from the pH measurements and the acid dissociation constant (K_a) of the ammonium ion.
 - Plot \bar{n} versus $-\log[L]$ to obtain the formation curve.

- The stepwise stability constants can be determined from the formation curve. For example, at $\bar{n} = 0.5$, $\log K_1 = -\log[L]$. Similarly, at $\bar{n} = 1.5$, $\log K_2 = -\log[L]$, and so on.

Spectrophotometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a complex and can also be adapted to determine its stability constant. It relies on the principle that the absorbance of a complex-forming system is maximal when the reactants are present in stoichiometric amounts.

Materials and Reagents:

- Equimolar stock solutions of copper(II) sulfate and ammonia.
- UV-Vis spectrophotometer.
- A set of matched cuvettes.
- Volumetric flasks and pipettes.

Procedure:

- Preparation of Solutions: Prepare a series of solutions in volumetric flasks by mixing the equimolar stock solutions of the copper(II) salt and ammonia in varying mole fractions, keeping the total volume and the total molar concentration of reactants constant. The mole fraction of the ligand (X_L) will range from 0 to 1.
- Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_{max}) for the tetraamminecopper(II) complex. Measure the absorbance of each prepared solution at this λ_{max} .
- Data Analysis:
 - Plot the measured absorbance versus the mole fraction of the ligand (X_L).
 - The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For $[\text{Cu}(\text{NH}_3)_4]^{2+}$, the

maximum absorbance should occur at a mole fraction of ammonia of approximately 0.8 (corresponding to a 1:4 metal-to-ligand ratio).

- The stability constant can be calculated from the absorbance data, particularly from the deviation from linearity, which reflects the dissociation of the complex.

Visualizations

Stepwise Formation of Tetraamminecopper(II)

The formation of the tetraamminecopper(II) complex is a sequential process. The following diagram illustrates the stepwise replacement of water ligands by ammonia.

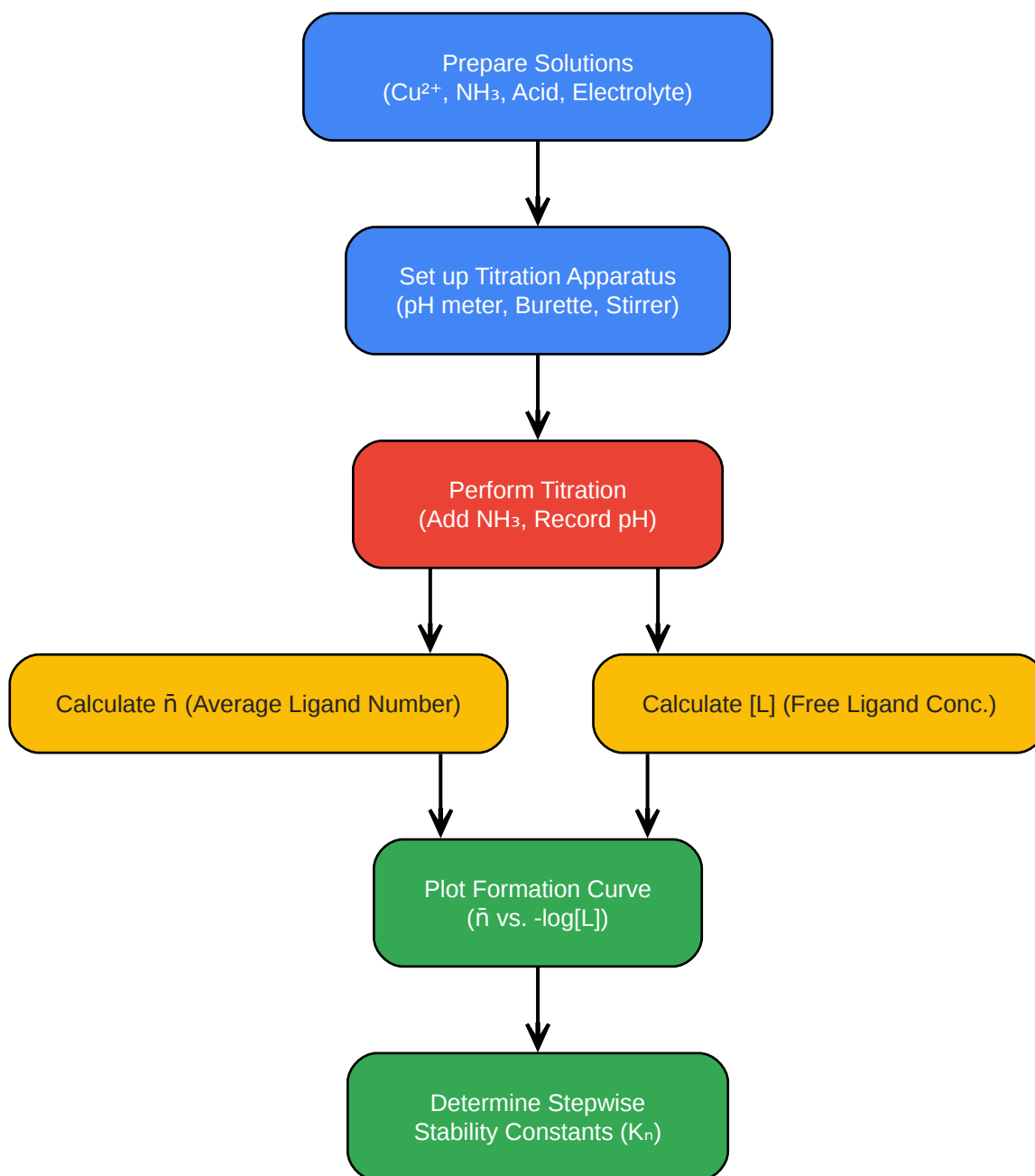


[Click to download full resolution via product page](#)

Caption: Stepwise formation of the tetraamminecopper(II) complex.

Experimental Workflow for Potentiometric Titration

The following diagram outlines the general workflow for determining the stability constant using potentiometric titration.



[Click to download full resolution via product page](#)

Caption: Workflow for potentiometric determination of stability constants.

Thermodynamics of Complex Formation

The stability of a complex is governed by the change in Gibbs free energy (ΔG) during its formation, which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation:

$$\Delta G^\circ = -RT \ln(\beta_4) = \Delta H^\circ - T\Delta S^\circ$$

- **Enthalpy Change (ΔH°):** This represents the heat absorbed or released during the complex formation. For the formation of the tetraamminecopper(II) complex, the process is generally exothermic ($\Delta H^\circ < 0$), indicating that the Cu-N bonds are stronger than the Cu-O bonds they replace.
- **Entropy Change (ΔS°):** This reflects the change in disorder of the system. The replacement of four water molecules by four ammonia molecules results in a relatively small change in the number of independent particles, leading to a modest entropy change.

Thermodynamic Data for the Overall Formation of $[\text{Cu}(\text{NH}_3)_4]^{2+}$

ΔG° (kJ/mol)	ΔH° (kJ/mol)	ΔS° (J/mol·K)	Temperature (°C)	Ionic Strength (M)
-72.3	-54.4	60.1	25	1.0 (NH_4NO_3)
-75.4	-56.5	63.4	25	0.1 (KNO_3)

The negative ΔG° values confirm that the formation of the tetraamminecopper(II) complex is a spontaneous process. The major driving force for the reaction is the favorable enthalpy change associated with the formation of the stronger copper-ammonia bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [ijmrset.com](https://www.ijmrset.com) [[ijmrset.com](https://www.ijmrset.com)]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [stability constant of tetraamminecopper(II) complex in aqueous solution]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238902#stability-constant-of-tetraamminecopper-ii-complex-in-aqueous-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com